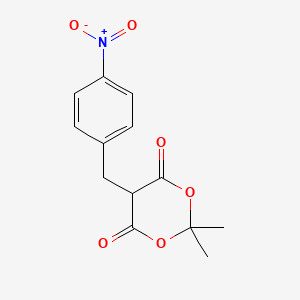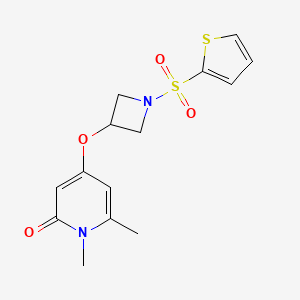![molecular formula C14H16N4O2 B2556413 Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1368015-20-6](/img/structure/B2556413.png)
Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Exposure and Biomonitoring
Research into the exposure and biomonitoring of heterocyclic aromatic amines (HAAs), such as Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, has highlighted their prevalence in cooked meats and the possibility of assessing exposure through hair analysis. A study developed a method for measuring HAAs in human hair, revealing that these compounds accumulate in meat-eaters' hair, with levels varying based on dietary habits. This method provides a non-invasive means to monitor chronic exposure to HAAs, potentially contributing to understanding the carcinogenic risks associated with dietary habits (Bessette, Yasa, Dunbar, Wilkens, Le Marchand, & Turesky, 2009).
Dietary Assessment of Xenobiotics
A pilot study in Spain aimed to characterize the intake of xenobiotics from food processing, including HAAs. The study found that these compounds are widely present in the diet, especially in meat and meat products. Cooking methods such as microwaving, frying, and grilling were identified as significant sources of HAAs. This research underscores the importance of monitoring intake levels of these compounds to align with health agencies' recommendations, potentially influencing dietary guidelines to mitigate cancer risks (Zapico, Ruiz-Saavedra, Gómez-Martín, de los Reyes-Gavilán, & González, 2022).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of various bioactive pyridines, which share structural similarities with this compound, have been studied to understand their absorption, distribution, metabolism, and excretion in humans. A study on the disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, revealed that it was well absorbed and extensively metabolized in humans, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds (Christopher, Hong, Vakkalagadda, Clemens, Su, Roongta, Allentoff, Sun, Heller, Harbison, Iyer, Humphreys, Wong, & Zhang, 2010).
Mechanism of Action
The synthesis of these compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)11-6-3-7-18-13(11)16-12(17-18)9-4-2-5-10(15)8-9/h2,4-5,8,11H,3,6-7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLCQETWQCVQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN2C1=NC(=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2556335.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2556336.png)




![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)
